![molecular formula C23H21N3O5 B3957907 2-(4-morpholinyl)-5-nitro-N-(4-phenoxyphenyl)benzamide](/img/structure/B3957907.png)
2-(4-morpholinyl)-5-nitro-N-(4-phenoxyphenyl)benzamide
Overview
Description
2-(4-morpholinyl)-5-nitro-N-(4-phenoxyphenyl)benzamide, also known as MNPPB, is a chemical compound that belongs to the benzamide family. It is a synthetic molecule that has been used in scientific research for its potential pharmacological effects. MNPPB has been found to have a wide range of biological activities, making it a promising candidate for further research.
Scientific Research Applications
Anti-Cancer Activity
Quinazoline derivatives have been identified as having potential anti-cancer properties . They can be designed to target specific cancer cells, potentially leading to more effective treatments with fewer side effects.
Anti-Inflammatory Activity
These compounds have also been found to have anti-inflammatory properties . This could make them useful in treating conditions like arthritis or other inflammatory diseases.
Anti-Bacterial Activity
Quinazoline derivatives can exhibit anti-bacterial properties , potentially making them useful in the development of new antibiotics.
Analgesic Activity
Some quinazoline derivatives have been found to have analgesic (pain-relieving) properties . This could lead to the development of new pain medications.
Anti-Viral Activity
Quinazoline derivatives have shown anti-viral properties , which could be useful in treating viral infections.
Anti-Tuberculosis Activity
These compounds have been found to have anti-tuberculosis properties , potentially leading to more effective treatments for this disease.
properties
IUPAC Name |
2-morpholin-4-yl-5-nitro-N-(4-phenoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c27-23(24-17-6-9-20(10-7-17)31-19-4-2-1-3-5-19)21-16-18(26(28)29)8-11-22(21)25-12-14-30-15-13-25/h1-11,16H,12-15H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQXVHPRTJZDHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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